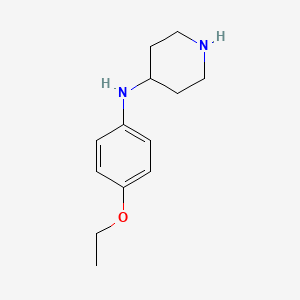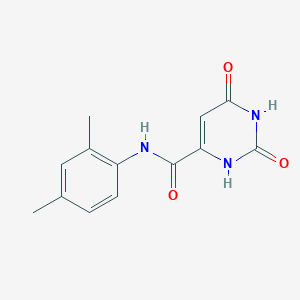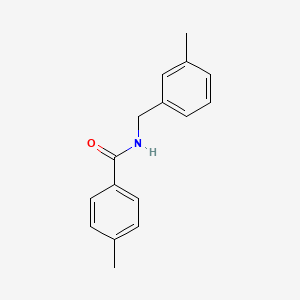![molecular formula C13H20O2 B1637372 (E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate CAS No. 2226-03-1](/img/structure/B1637372.png)
(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate is an organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and material science. The bicyclic framework provides rigidity and stability, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate typically involves the reaction of 2,3-dimethylenebicyclo[2.2.1]hept-5-ene with acetic acid or its derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes steps such as purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into a reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an epoxide, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which (E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds also feature a bicyclic framework and are used in various synthetic applications.
Uniqueness
(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate stands out due to its specific functional groups and the stability provided by its bicyclic structure. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
2226-03-1 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
[(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethyl] acetate |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-7-6-12-10-4-5-11(8-10)13(12,2)3/h6,10-11H,4-5,7-8H2,1-3H3/b12-6- |
InChI-Schlüssel |
DVZKEXVVDIXSMK-SDQBBNPISA-N |
SMILES |
CC(=O)OCC=C1C2CCC(C2)C1(C)C |
Isomerische SMILES |
CC(=O)OC/C=C\1/C2CCC(C2)C1(C)C |
Kanonische SMILES |
CC(=O)OCC=C1C2CCC(C2)C1(C)C |
| 2226-03-1 58437-69-7 |
|
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-Difluorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1637301.png)
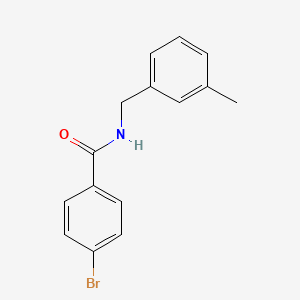
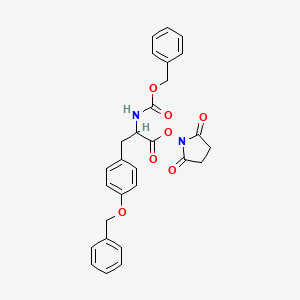

![Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate](/img/structure/B1637309.png)

![1-[(2,4-dimethylphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637312.png)



